molecular formula C18H29N3 B8352019 1-[2-(4-Benzyl-1-piperazinyl)ethyl]cyclopentylamine

1-[2-(4-Benzyl-1-piperazinyl)ethyl]cyclopentylamine

Cat. No. B8352019
M. Wt: 287.4 g/mol
InChI Key: ABOVGUFFYTZTQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-Benzyl-1-piperazinyl)ethyl]cyclopentylamine is a useful research compound. Its molecular formula is C18H29N3 and its molecular weight is 287.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(4-Benzyl-1-piperazinyl)ethyl]cyclopentylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(4-Benzyl-1-piperazinyl)ethyl]cyclopentylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C18H29N3

Molecular Weight

287.4 g/mol

IUPAC Name

1-[2-(4-benzylpiperazin-1-yl)ethyl]cyclopentan-1-amine

InChI

InChI=1S/C18H29N3/c19-18(8-4-5-9-18)10-11-20-12-14-21(15-13-20)16-17-6-2-1-3-7-17/h1-3,6-7H,4-5,8-16,19H2

InChI Key

ABOVGUFFYTZTQS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CCN2CCN(CC2)CC3=CC=CC=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

CeCl3 (50.0 g,/203 mmol) was dried in vacuo for 20 hours at 150° C. After cooling to room temperature, tetrahydrofuran (500 ml) was added under nitrogen and the resulting suspension was stirred for 1 d. After cooling to −78° C., to the suspension was added dropwise butanediyl dilithium in diethylether (90 mmol), which was prepared according to the literature (J. Org. Chem., 1990, 55, 5406) and the mixture was stirred for 1 hour. To the mixture was added dropwise a solution of 3-(4-benzyl-1-piperazinyl)propanenitrile (16.0 g/70.0 mmol) in tetrahydrofuran (100 ml) and stirred for 1 d at room temperature. The mixture was poured into 2 N—NaOH (200 ml) and the whole was extracted with dichloromethane (200 ml×2). The combined extracts were washed with brine, dried over magnesium sulfate, filtered and concentrated in vacuo. The residue was purified by column chromatography (NH2 gel, 230-400 mesh/dichloromethane) to give a mixture of the titled compound and 1-benzylpiperazine (5.9 g).
Quantity
5.9 g
Type
reactant
Reaction Step One
[Compound]
Name
CeCl3
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
90 mmol
Type
reactant
Reaction Step Three
Quantity
16 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six

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